N-[3-(Benzylamino)-3-oxoprop-1-en-1-yl]benzamide
Description
N-[3-(Benzylamino)-3-oxoprop-1-en-1-yl]benzamide is a benzamide derivative featuring a propen-1-en-1-yl backbone substituted with a benzylamino group and an oxo moiety.
Properties
CAS No. |
652976-03-9 |
|---|---|
Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-[3-(benzylamino)-3-oxoprop-1-enyl]benzamide |
InChI |
InChI=1S/C17H16N2O2/c20-16(19-13-14-7-3-1-4-8-14)11-12-18-17(21)15-9-5-2-6-10-15/h1-12H,13H2,(H,18,21)(H,19,20) |
InChI Key |
UWRYWMAQHAQOKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzylamino)-3-oxoprop-1-en-1-yl]benzamide typically involves the reaction of benzylamine with an appropriate acylating agent, followed by the introduction of the prop-1-en-1-yl group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Benzylamino)-3-oxoprop-1-en-1-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzamide derivatives with oxidized side chains.
Reduction: Formation of benzylamine derivatives with reduced side chains.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-[3-(Benzylamino)-3-oxoprop-1-en-1-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-(Benzylamino)-3-oxoprop-1-en-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The prop-1-en-1-yl chain and benzamide group contribute to the overall binding affinity and specificity of the compound for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[3-(Benzylamino)-3-oxoprop-1-en-1-yl]benzamide with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogues with Modified Aromatic Substituents
Key Observations:
- Substituent Effects on Melting Points: Hydroxyl-substituted analogs (e.g., compound 14 ) exhibit significantly higher melting points (>300°C) compared to methoxy-substituted derivatives (e.g., compound 11 : 272–273°C), likely due to intermolecular hydrogen bonding .
- Biological Activity: Compounds with electron-withdrawing or bulky substituents (e.g., acetamido in 28) show enhanced enzyme inhibitory activity, suggesting that this compound may similarly target metabolic enzymes like PTP1B .
- Stereochemical Considerations: The Z-configuration in N-[(Z)-1-(4-methoxyphenyl)-...]benzamide () highlights the role of stereochemistry in directing metal-catalyzed reactions, a property that may extend to the target compound .
Biological Activity
N-[3-(Benzylamino)-3-oxoprop-1-en-1-yl]benzamide is a compound with significant potential in various biological applications, particularly in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS No. | 652976-03-9 |
| Molecular Formula | C17H16N2O2 |
| Molecular Weight | 280.32 g/mol |
| IUPAC Name | N-[3-(benzylamino)-3-oxoprop-1-enyl]benzamide |
| InChI Key | UWRYWMAQHAQOKF-UHFFFAOYSA-N |
The compound features a benzylamino group, a prop-1-en-1-yl chain, and a benzamide group, which contribute to its unique reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of benzylamine with an acylating agent, followed by the introduction of the prop-1-en-1-yl group. Common solvents include dichloromethane or ethanol, with catalysts such as triethylamine or pyridine facilitating the reaction under reflux conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The benzylamino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function. The overall binding affinity is influenced by the structural arrangement provided by the prop-1-en-1-yl chain and the benzamide moiety.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibitory properties. For instance, similar compounds have been studied for their ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced dysfunction. Studies showed that modifications in the structure could enhance protective activity against ER stress, indicating potential therapeutic applications in diabetes management .
Anticancer Activity
The compound has been explored for its anticancer properties. In vitro studies have demonstrated that derivatives of benzamide compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .
Study on β-cell Protective Activity
A study identified a novel scaffold based on similar benzamide derivatives that exhibited potent β-cell protective activity against ER stress. The compound WO5m showed maximal activity at 100% with an EC50 value of 0.1 ± 0.01 μM, highlighting the importance of structural modifications in enhancing biological efficacy .
Neuroleptic Activity
Another research effort investigated various benzamide derivatives for neuroleptic activity. The study revealed that certain structural features significantly correlated with enhanced inhibitory effects on apomorphine-induced stereotyped behavior in animal models. This suggests that compounds like this compound could have implications in treating psychotic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
